Methyl 2-iodo-4,5-dimethylbenzoate
CAS No.: 1086391-91-4
Cat. No.: VC8205319
Molecular Formula: C10H11IO2
Molecular Weight: 290.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1086391-91-4 |
---|---|
Molecular Formula | C10H11IO2 |
Molecular Weight | 290.1 g/mol |
IUPAC Name | methyl 2-iodo-4,5-dimethylbenzoate |
Standard InChI | InChI=1S/C10H11IO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,1-3H3 |
Standard InChI Key | UGUWDMDBLYRSGT-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1C)I)C(=O)OC |
Canonical SMILES | CC1=CC(=C(C=C1C)I)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 2-iodo-4,5-dimethylbenzoate belongs to the class of iodinated benzoic acid esters. The IUPAC name, methyl 2-iodo-4,5-dimethylbenzoate, precisely describes its structure: a benzene ring with a methoxycarbonyl group (-COOCH₃) at position 1, iodine at position 2, and methyl groups at positions 4 and 5 . The SMILES notation CC1=CC(=C(C=C1C)I)C(=O)OC
confirms this arrangement.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₁IO₂ | |
Molecular Weight | 290.10 g/mol | |
InChIKey | UGUWDMDBLYRSGT-UHFFFAOYSA-N | |
SMILES | CC1=CC(=C(C=C1C)I)C(=O)OC |
Synthesis and Manufacturing
Primary Synthetic Routes
Methyl 2-iodo-4,5-dimethylbenzoate is synthesized through sequential functionalization of a benzoic acid derivative. A plausible pathway involves:
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Methylation: Esterification of 2-iodo-4,5-dimethylbenzoic acid with methanol under acidic conditions.
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Directed Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) on a pre-substituted dimethylbenzoate precursor.
Source 5 highlights its role as an intermediate in Suzuki-Miyaura couplings, implying that palladium-catalyzed cross-coupling reactions may follow its synthesis to construct biaryl systems.
Industrial-Scale Production
Large-scale manufacturing requires stringent control of iodination conditions to prevent over-halogenation. Purification via column chromatography or recrystallization ensures ≥98% purity, as specified by suppliers like Acmec . Batch records from VulcanChem indicate a focus on minimizing residual catalysts (e.g., Pd) for pharmaceutical-grade material.
Applications in Organic and Medicinal Chemistry
Cross-Coupling Reactions
The iodine substituent facilitates transition metal-catalyzed couplings. For example:
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Suzuki-Miyaura Reactions: Coupling with boronic acids to form biaryl structures, critical in drug scaffolds.
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Ullmann Reactions: Formation of carbon-heteroatom bonds for heterocyclic systems .
Pharmaceutical Intermediates
Derivative | Target | IC₅₀ (nM) | Source |
---|---|---|---|
5-Propyl-pyrazolo[3,4-b]pyridine | TNF-α | 12.3 | |
3,4,5-Trimethoxybiphenyl | IL-6 | 18.7 |
Comparative Analysis with Structural Analogs
Methyl 2-Iodo-4,5-Dimethoxybenzoate
Replacing methyl groups with methoxy moieties (CAS 173043-61-3) increases polarity and hydrogen-bonding capacity, altering solubility and reactivity . The dimethoxy analog’s molecular weight rises to 322.10 g/mol, impacting pharmacokinetics in drug candidates .
Methyl 3-Iodo-4-Methoxybenzoate
Positional isomerism (iodine at position 3) in CAS 35387-93-0 changes steric hindrance, affecting coupling reaction yields . For example, Suzuki reactions with ortho-substituted arylboronic acids show 15–20% lower efficiency compared to the 2-iodo isomer .
Future Directions and Research Opportunities
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Green Synthesis: Developing catalytic iodination methods to reduce waste.
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Drug Discovery: Leveraging the compound’s scaffold for kinase inhibitors or antimicrobial agents.
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Material Science: Exploring its use in liquid crystals or organic semiconductors.
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